Axitinib-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

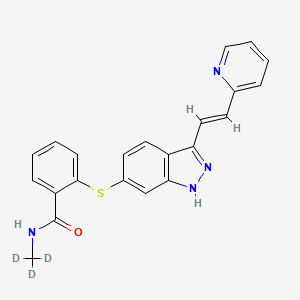

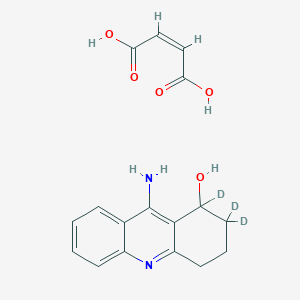

Axitinib-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₅D₃N₄OS and its molecular weight is 389.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity in Renal Cell Carcinoma : Axitinib has demonstrated effectiveness in suppressing tumor growth and metastasis in murine RCC xenografts. It significantly reduces the number of myeloid-derived suppressor cells (MDSCs) in spleens and tumor beds, promoting antitumor responses of CD8+ T-cells. Axitinib also inhibits the Signal transducer and activator of transcription 3 (STAT3), a key factor in MDSC function, suggesting its potential to modulate antitumor immunity by reversing MDSC-mediated tumor-induced immunosuppression (Yuan et al., 2014).

Nonclinical Antiangiogenesis and Antitumor Activities : In various nonclinical models, Axitinib has shown to inhibit VEGF-mediated endothelial cell survival, tube formation, and downstream signaling. It provides consistent and dose-dependent antitumor efficacy associated with blocking VEGFR-2 phosphorylation, vascular permeability, and angiogenesis, inducing tumor cell apoptosis. Axitinib combined with other chemotherapeutic or targeted agents enhances antitumor efficacy in many tumor models (Hu-Lowe et al., 2008).

Metabolism Characterization : Axitinib is primarily metabolized by CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2. Understanding its metabolism is essential for predicting drug interactions and personalizing treatment in cancer therapy (Zientek et al., 2016).

Management of Adverse Events in Clinical Practice : Understanding and managing Axitinib’s adverse events, such as diarrhea, hypertension, fatigue, nausea, vomiting, and dysphonia, is crucial for maximizing clinical benefit in advanced RCC treatment. Regular monitoring and dose modification are recommended for specific adverse events (Bracarda et al., 2014).

Effectiveness in Combination with Other Agents : Studies have explored the combination of Axitinib with other agents like gemcitabine in pancreatic adenocarcinoma. However, the addition of Axitinib to gemcitabine does not significantly improve overall survival in advanced pancreatic cancer, indicating that targeting of VEGF signaling might be ineffective in this disease (Kindler et al., 2011).

Mecanismo De Acción

Target of Action

Axitinib-d3 is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, this compound can effectively block angiogenesis .

Mode of Action

This compound selectively blocks the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3 . This inhibition prevents the activation of these receptors, thereby blocking the signal transduction pathways that lead to angiogenesis. As a result, the growth and metastasis of tumors are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, this compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Experimental studies have suggested that the biochemical effects of Axitinib in hepatocellular carcinoma (HCC) might be regulated by its associated genes and affected signaling cascades, such as VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of this compound is in agreement with what is expected based on the plasma half-life of the drug . This compound is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of this compound is 58% . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis, which leads to the prevention of tumor growth and metastasis . By blocking the formation of new blood vessels, this compound starves the tumor of the nutrients it needs to grow and spread .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of this compound, thereby altering its plasma concentrations and potentially its efficacy . Furthermore, the efficacy and safety of this compound may also be influenced by the patient’s hepatic function, as this compound is primarily metabolized in the liver .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Axitinib-d3, like Axitinib, is a multi-targeted tyrosine kinase inhibitor. It inhibits VEGFR1, VEGFR2, VEGFR3, and PDGFRβ . These receptors are involved in angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting these receptors, this compound can effectively block angiogenesis, thereby inhibiting tumor growth .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to decrease non-voiding contraction and increase the micturition interval and micturition volume in bladder cells . It also alleviates urothelial denudation, angiogenesis, mast cell infiltration, and fibrosis . In cancer cells, this compound inhibits angiogenesis, vascular permeability, and blood flow .

Molecular Mechanism

The primary mechanism of action of this compound is thought to be the inhibition of vascular endothelial growth factor receptors 1–3, c-KIT, and PDGFR . This enables it to inhibit angiogenesis, the formation of new blood vessels by tumors . It was also proposed that it might act by inducing autophagy, as some other tyrosine kinase inhibitors, like sorafenib .

Temporal Effects in Laboratory Settings

This compound has shown sustained levels in the retinal pigment epithelium–choroid–sclera (RCS) and retina throughout the duration of studies after a single suprachoroidal injection . This suggests that this compound has a long-lasting effect on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on renal cell carcinoma, this compound showed significant therapeutic effects at a dosage of 1 mg/kg

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .

Transport and Distribution

This compound, like Axitinib, is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . It is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 hours of oral administration . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .

Propiedades

IUPAC Name |

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAVMQDGBJQJZ-VOTVRPQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

![Ethanone, 1-(7-hydroxybicyclo[2.2.1]hept-5-en-2-yl)-, (endo,anti)- (9CI)](/img/no-structure.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)